molecular formula C18H21N3O3S B2713813 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea CAS No. 1169963-49-8

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2713813
CAS No.: 1169963-49-8
M. Wt: 359.44
InChI Key: DVJPPESVEGPRQG-UHFFFAOYSA-N
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Description

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a benzoxazepine core fused with a urea-linked thiophene moiety. The benzoxazepine scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and potential to interact with various biological targets. The urea functional group is particularly significant in drug discovery for its ability to act as both a hydrogen bond donor and acceptor, which can be critical for forming stable interactions with enzyme binding sites or receptors . This specific molecular architecture, combining a seven-membered oxazepine ring with the 2-thienylurea group, suggests potential for application in early-stage pharmaceutical research, including high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the development of novel bioactive molecules. Researchers can utilize this compound to explore new chemical space in projects related to central nervous system (CNS) disorders, oncology, or other therapeutic areas where heterocyclic compounds are of high interest. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-4-21-13-8-7-12(19-17(23)20-15-6-5-9-25-15)10-14(13)24-11-18(2,3)16(21)22/h5-10H,4,11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJPPESVEGPRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological effects of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves the use of various organic reactions to construct the benzoxazepin and thiophene moieties. The general synthetic approach includes:

  • Formation of the Benzoxazepin Core :
    • The benzoxazepin structure is typically formed through cyclization reactions involving appropriate precursors such as substituted anilines and carbonyl compounds.
  • Introduction of the Thiophene Group :
    • The thiophene moiety is introduced via electrophilic substitution or coupling reactions with thiophene derivatives.

Biological Activity

The biological activity of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea has been evaluated in various studies. Key findings include:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression. For instance:

  • Inhibition of PDE10A : Studies have demonstrated that it effectively inhibits phosphodiesterase 10A (PDE10A), which is linked to neuropsychiatric disorders and certain cancers .

Antimicrobial Properties

In addition to its anticancer effects, preliminary data suggest that this compound may possess antimicrobial activity against various bacterial strains. This aspect is currently under investigation to elucidate its potential as an antimicrobial agent.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Case Study 1 : A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong potency.
  • Case Study 2 : In vivo experiments using murine models demonstrated significant tumor regression upon administration of the compound compared to control groups, highlighting its therapeutic potential.

Research Findings Summary Table

Study Biological Activity Key Findings
Study on Cancer CellsAnticancerInduced apoptosis; inhibited proliferation
PDE10A Inhibition StudyEnzyme InhibitionPotent inhibitor with implications for treatment
Antimicrobial EvaluationAntimicrobialActive against several bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with urea derivatives reported in the International Journal of Organic Chemistry (2012), particularly compounds 7a–7d . These analogs feature tetrahydrobenzo[b]thiophene cores instead of benzoxazepin rings, with variations in substituents and functional groups. Below is a systematic comparison:

Structural and Functional Differences

Feature Target Compound Compounds 7a–7d
Core Ring System Benzoxazepin (oxygen and nitrogen heteroatoms) Tetrahydrobenzo[b]thiophene (sulfur heteroatom)
Substituents 5-Ethyl, 3,3-dimethyl, 4-oxo groups 3-Cyano, benzoyl, hydrazono, or ethyl ester groups
Urea Linkage Connects benzoxazepin to thiophene Connects tetrahydrobenzo[b]thiophene to benzoyl/hydrazono groups
Aromatic Moieties Thiophene-2-yl Benzoyl (7a–d) or phenyl hydrazono (7b, 7d)

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzoxazepin Ethyl, dimethyl, thiophene-2-yl Enzyme inhibition, receptor modulation
7a (from ) Tetrahydrobenzo[b]thiophene 3-Cyano, hydrazono, benzoyl Metal chelation, antimicrobial agents
7b (from ) Tetrahydrobenzo[b]thiophene 3-Cyano, phenyl hydrazono, benzoyl Anticancer scaffolds, catalytic intermediates
7c–7d (from ) Tetrahydrobenzo[b]thiophene Ethyl ester, hydrazono/phenyl hydrazono Prodrug design, polymer chemistry

Notes on Evidence and Limitations

The provided evidence lacks explicit biological or pharmacological data for the target compound. Comparisons are based on structural analogies and inferred properties from related urea derivatives.

Compound 7a–7d highlight the diversity of urea-based scaffolds but differ significantly in core heterocycles and substituents, limiting direct functional comparisons.

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